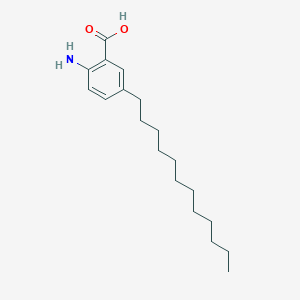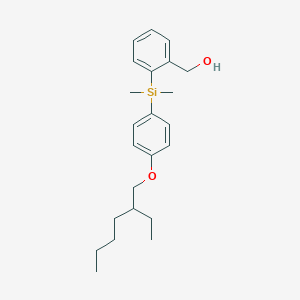
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a phenyl group substituted with a dimethylsilyl group and an ethylhexyl ether group
Preparation Methods
The synthesis of (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenyl derivatives and silane reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Researchers explore its potential as a biochemical probe or as a component in bio-compatible materials.
Medicine: Its unique structural features make it a candidate for drug development and delivery systems.
Industry: It finds applications in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical and chemical processes. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
When compared to similar compounds, (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol stands out due to its unique combination of structural features. Similar compounds include:
(2-((3-Methoxyphenyl)dimethylsilyl)phenyl)methanol: This compound has a methoxy group instead of an ethylhexyl ether group, leading to different chemical properties and applications.
Other Organosilicon Compounds:
Properties
Molecular Formula |
C23H34O2Si |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[2-[[4-(2-ethylhexoxy)phenyl]-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C23H34O2Si/c1-5-7-10-19(6-2)18-25-21-13-15-22(16-14-21)26(3,4)23-12-9-8-11-20(23)17-24/h8-9,11-16,19,24H,5-7,10,17-18H2,1-4H3 |
InChI Key |
PBFULORTDOURMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


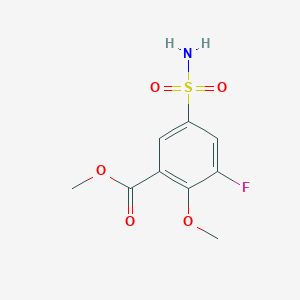
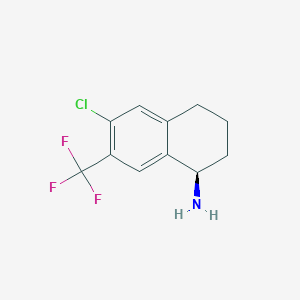
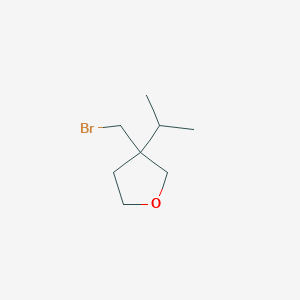
![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)

![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)
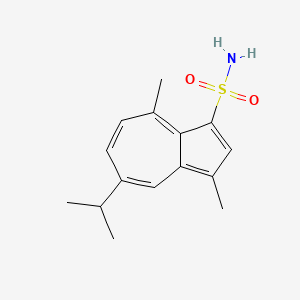
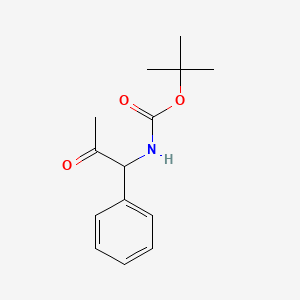
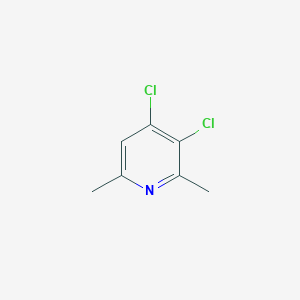
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
